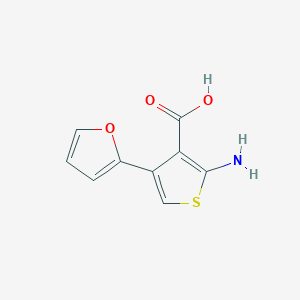
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid
Übersicht
Beschreibung
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid is1S/C8H8BrNO3/c1-13-8-5 (3-7 (11)12)2-6 (9)4-10-8/h2,4H,3H2,1H3, (H,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 246.06 . The storage temperature is 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Microbiological Activity
Research has explored the synthesis of derivatives starting from compounds similar to 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid, demonstrating their application in creating bacteriostatic or tuberculostatic agents. For example, derivatives of 2-mercapto-4-methoxypyridine-3-carbonitrile have been synthesized and shown to exhibit noticeable microbiological activity (Miszke et al., 2008).
Large-Scale Synthesis and Heterocyclic Analogues
An efficient methodology for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed, utilizing 5-bromo-2-chloropyridine for large-scale synthesis. This strategy is significant for the rapid access to heterocyclic analogues, demonstrating the versatility of bromo-methoxypyridine derivatives in synthetic chemistry (Morgentin et al., 2009).
Anticancer and Antiproliferative Agents
N-Heterocyclic carbene gold(I) complexes containing methoxy-pyridine derivatives have shown promise as antiproliferative, anticancer, and antibacterial agents. The reaction behavior of these complexes in aqueous media has been studied, emphasizing the importance of the methoxy-pyridine moiety for medicinal chemistry applications (Goetzfried et al., 2020).
Antioxidant Activity
The marine red alga Rhodomela confervoides, containing bromophenols with structures related to bromo-methoxypyridines, has been investigated for its potent antioxidant activity. These natural compounds have shown to possess activities stronger than common antioxidants, indicating the potential of bromo-methoxypyridine analogues in food preservation and health applications (Li et al., 2011).
Alpha(v)beta(3) Antagonist for Osteoporosis
A compound identified as an alpha(v)beta(3) antagonist, relevant for the prevention and treatment of osteoporosis, showcases the therapeutic potential of bromo-methoxypyridine derivatives. This compound demonstrated significant efficacy in in vivo models of bone turnover, highlighting its importance in clinical development (Hutchinson et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methoxypyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-5(3-7(11)12)2-6(9)4-10-8/h2,4H,3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNLMQJLSHPJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




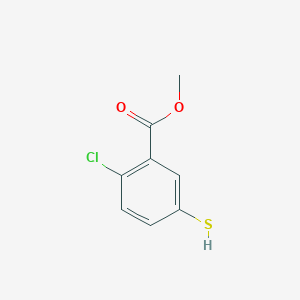

![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1377264.png)
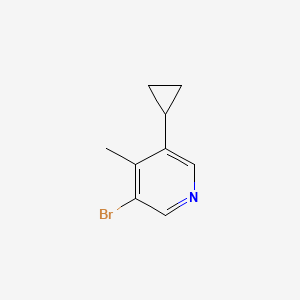
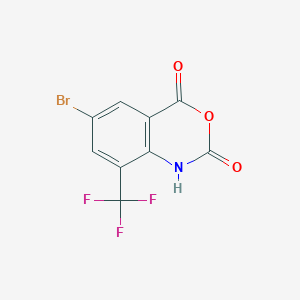
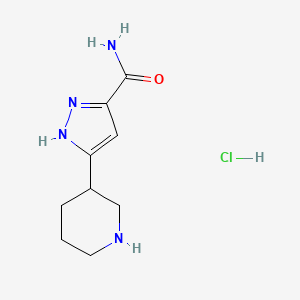
![Tert-butyl 4-[(benzyloxy)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B1377270.png)
![Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1377271.png)
![3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1377272.png)
![4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine](/img/structure/B1377274.png)


